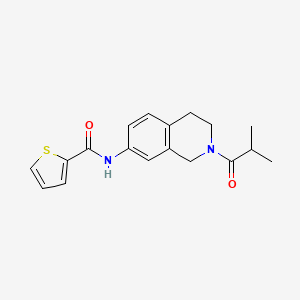

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

Beschreibung

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a tetrahydroisoquinoline core substituted with an isobutyryl group at position 2 and a thiophene-2-carboxamide moiety at position 6. The isobutyryl group may enhance metabolic stability compared to acetyl analogs.

Eigenschaften

IUPAC Name |

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-12(2)18(22)20-8-7-13-5-6-15(10-14(13)11-20)19-17(21)16-4-3-9-23-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTLELGVVVKBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Tetrahydroisoquinoline Synthesis via Pictet-Spengler Cyclization

The tetrahydroisoquinoline scaffold is synthesized via the Pictet-Spengler reaction , a cornerstone method for constructing 1,2,3,4-tetrahydroisoquinolines. This reaction involves the condensation of β-arylethylamines with carbonyl compounds under acidic conditions. For the target compound, 7-amino-1,2,3,4-tetrahydroisoquinoline serves as the intermediate.

Reaction Conditions and Catalysts

- Substrate : A benzylamine derivative (e.g., 3-methoxy-4-nitrobenzylamine) is cyclized with formaldehyde or s-trioxane in toluene at 70°C.

- Catalyst : Silica-supported Preyssler heteropolyacid (H₄₄[NaP₅W₃₀O₁₁₀]/SiO₂) at 0.5 mol% loading enables efficient cyclization with yields exceeding 85%.

- Workup : The product is isolated via extraction with ethyl acetate, followed by column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Acylation at the 2-Position with Isobutyryl Chloride

The 2-position of the tetrahydroisoquinoline core is acylated using isobutyryl chloride under basic conditions.

Acylation Protocol

- Reagents : 7-Amino-1,2,3,4-tetrahydroisoquinoline (1 equiv), isobutyryl chloride (1.2 equiv), triethylamine (2 equiv).

- Solvent : Dichloromethane (DCM) at 0°C to room temperature.

- Reaction Time : 4–6 hours, monitored by TLC (SiO₂, ethyl acetate/hexane 1:1).

- Yield : 78–82% after purification via recrystallization (methanol/water).

Amide Coupling with Thiophene-2-Carboxylic Acid

The final step involves coupling the 7-amino group with thiophene-2-carboxylic acid using a carbodiimide-based coupling agent.

Coupling Agents and Conditions

- Method A : Propanephosphonic acid anhydride (T3P®, 50% in DMF) with triethylamine in DCM at reflux (2 hours).

- Method B : EDCl/HOBt (1.5 equiv each) in DMF at room temperature (12 hours).

Table 1: Comparative Analysis of Coupling Methods

| Method | Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| A | T3P® | DCM | Reflux | 88 | 95 |

| B | EDCl/HOBt | DMF | RT | 72 | 89 |

Alternative Synthetic Routes and Optimization

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiophene ring or the tetrahydroisoquinoline core are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine: Its potential therapeutic effects are being explored in the treatment of neurodegenerative diseases and infections.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The tetrahydroisoquinoline core can interact with enzymes and receptors, modulating their activity. The thiophene-2-carboxamide moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Scaffolds

Compounds 7h (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide) and 7g (similar structure) feature a quinazolinone core instead of tetrahydroisoquinoline. Key differences include:

- Scaffold Flexibility: The tetrahydroisoquinoline’s saturated ring may confer greater conformational rigidity compared to the partially unsaturated quinazolinone.

- Binding Affinity : Both compounds showed strong docking scores with EGFR tyrosine kinase domain (TKD): 7h (−9.31 kcal/mol) and 7g (−9.41 kcal/mol), suggesting the thiophene-2-carboxamide group contributes significantly to target engagement .

- Biological Activity : 7h demonstrated apoptotic activity against four human cancer cell lines (Table 1), outperforming etoposide in MTT assays .

Analogues with Varying Aromatic Substituents

- N-(2-Nitrophenyl)thiophene-2-carboxamide: This compound replaces the tetrahydroisoquinoline with a nitro-substituted phenyl ring. The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and reducing planarity (dihedral angles: 13.53°–16.07° vs. ~9.71° in furan analogs). Despite lacking classical hydrogen bonds, weak C–H⋯O/S interactions stabilize its crystal packing .

Sulfonamide vs. Carboxamide Derivatives

- N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide: Replacing carboxamide with sulfonamide increases acidity (pKa ~10 vs. ~15 for carboxamides), which may improve solubility but alter hydrogen-bonding patterns. Molecular weight (362.5 g/mol) is comparable to the parent compound .

- No activity data are reported .

Heterocyclic Modifications

- N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide: Substitution of thiophene with furan reduces sulfur-mediated interactions (e.g., C–H⋯S) but introduces oxygen-based hydrogen bonding. The trimethoxybenzamide group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Comparative Data Tables

Table 2: Structural Parameters from Crystallographic Studies

| Compound | Dihedral Angle (Aromatic Rings) | Key Interactions |

|---|---|---|

| N-(2-Nitrophenyl)thiophene-2-carboxamide | 13.53° (A), 8.50° (B) | C–H⋯O, C–H⋯S |

| Furan analogue (2NPFC) | 9.71° | C–H⋯O (stronger) |

Key Findings and Implications

- Electron-Donating/Withdrawing Groups : Nitro groups reduce planarity but enhance electronic diversity; methoxy groups improve lipophilicity.

- Sulfonamide vs. Carboxamide : Sulfonamides may improve solubility but require optimization for target affinity.

- Heterocyclic Swaps : Thiophene vs. furan alters electronic profiles and interaction networks, necessitating empirical validation.

Limitations: Limited in vivo data and solubility metrics for the parent compound highlight gaps for future research.

Biologische Aktivität

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 298.38 g/mol. The structure features a tetrahydroisoquinoline core linked to a thiophene moiety through a carboxamide functional group. This unique arrangement contributes to its biological activity and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₂S |

| Molecular Weight | 298.38 g/mol |

| Functional Groups | Carboxamide, Thiophene |

| CAS Number | 955739-85-2 |

Antibacterial Properties

This compound has demonstrated significant antibacterial activity. The sulfonamide group in related compounds is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that this compound exhibits potent activity against various bacterial strains, making it a candidate for further development in antibiotic therapies .

Neuroprotective Effects

The tetrahydroisoquinoline structure is associated with neuroprotective properties. Research indicates that compounds containing this framework can exert protective effects on neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Antidepressant Activity

Recent studies suggest that this compound may also possess antidepressant-like effects. The compound's interaction with serotonin receptors could contribute to mood regulation and anxiety reduction. Preclinical trials have shown promising results in animal models of depression .

The biological effects of this compound are mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism or neurotransmitter degradation.

- Receptor Modulation : It can bind to serotonin or dopamine receptors, influencing mood and behavior.

- Oxidative Stress Reduction : The compound may enhance antioxidant defenses in neuronal cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Efficacy : A study reported that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations .

- Neuroprotection : In vitro assays demonstrated that the compound significantly reduced neuronal cell death induced by oxidative stress in cultured neurons .

- Behavioral Studies : Animal models treated with the compound exhibited reduced depressive-like behaviors compared to controls in forced swim tests .

Q & A

Q. What are the key synthetic routes for N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling tetrahydroisoquinoline derivatives with thiophene-2-carboxylic acid precursors. Critical steps include nucleophilic substitution or amide bond formation using coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) . Reaction optimization requires careful control of temperature (e.g., 40–80°C), solvent choice (DMF or acetonitrile), and stoichiometric ratios of reagents . For example, alkylation of the tetrahydroisoquinoline core with 2-bromopropane in DMF at 40°C for 72 hours achieves moderate yields (~60%) . Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the tetrahydroisoquinoline and thiophene moieties, particularly the amide bond (δ ~7.5–8.5 ppm for aromatic protons) . Mass spectrometry (ESI-TOF) validates molecular weight (e.g., observed m/z matching theoretical values within 0.1 Da) . High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm monitors purity (>95%) . X-ray crystallography (using SHELX or ORTEP) resolves stereochemistry and crystal packing .

Q. What are the primary biological targets or pharmacological pathways associated with this compound?

The tetrahydroisoquinoline core suggests interactions with neurotransmitter receptors (e.g., dopamine or serotonin receptors), while the thiophene sulfonamide group may inhibit enzymes like acetylcholinesterase or kinases . Computational docking studies predict binding to cyclin-dependent kinases (CDKs) via hydrogen bonding with the amide group and hydrophobic interactions with the isobutyryl substituent . In vitro assays (e.g., enzyme inhibition IC₅₀ values) are recommended to validate targets .

Advanced Research Questions

Q. How can researchers resolve contradictory data in crystallographic vs. spectroscopic structural analyses?

Discrepancies between X-ray diffraction (e.g., SHELXL-refined bond lengths) and NMR-derived geometries often arise from dynamic effects in solution. For example, crystallography may show a planar thiophene ring, while NMR reveals conformational flexibility . To reconcile these, perform variable-temperature NMR to assess rotational barriers or use DFT calculations (e.g., B3LYP/6-31G*) to model solution-state conformers . Cross-validate with IR spectroscopy for functional group consistency (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What experimental design considerations are critical for optimizing this compound’s bioactivity in lead optimization?

- SAR Studies : Modify substituents on the tetrahydroisoquinoline (e.g., replacing isobutyryl with acetyl) and thiophene rings (e.g., introducing trifluoromethyl groups) to enhance binding affinity .

- ADME Profiling : Assess logP (e.g., experimental value ~3.5 via shake-flask method) to balance lipophilicity and solubility .

- Toxicity Screening : Use in vitro cytotoxicity assays (e.g., HepG2 cells) to identify off-target effects linked to the sulfonamide group .

- Synergistic Combinations : Co-administer with pharmacokinetic enhancers (e.g., CYP3A4 inhibitors) to improve bioavailability .

Q. How can researchers address low yields in large-scale synthesis?

Common bottlenecks include poor solubility of intermediates and side reactions (e.g., over-alkylation). Mitigation strategies:

- Use flow chemistry to maintain precise temperature control and reduce reaction time .

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .

- Optimize workup procedures: Liquid-liquid extraction with ethyl acetate/water removes unreacted starting materials, while silica gel chromatography minimizes by-products .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be improved?

- Limitations : Low regioselectivity in alkylation steps and racemization during amide bond formation .

- Solutions : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry . Transition-metal catalysis (e.g., Pd-mediated cross-coupling) improves regioselectivity for thiophene functionalization .

Q. How should researchers prioritize structural modifications to enhance therapeutic potential?

Focus on:

- Bioisosteric Replacement : Substitute the thiophene ring with furan to reduce metabolic instability while retaining electronic properties .

- Prodrug Design : Introduce ester moieties (e.g., ethyl groups) to improve oral absorption, with in vivo hydrolysis releasing the active compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.